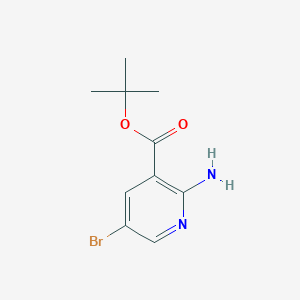

tert-Butyl 2-amino-5-bromonicotinate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVNROHPUTZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of tert-Butyl 2-amino-5-bromonicotinate typically involves the functionalization of a nicotinic acid derivative, introducing the amino group at the 2-position and bromine at the 5-position, followed by esterification with tert-butanol or tert-butyl protecting groups. The process often starts from 2-amino-5-bromonicotinic acid or related precursors.

Key steps commonly include:

- Halogenation or bromination at the 5-position of the pyridine ring.

- Amination at the 2-position.

- Esterification to form the tert-butyl ester.

Specific Synthetic Routes

While direct literature on this compound synthesis is limited, analogous methods and related compounds provide insight into typical procedures:

Esterification of 2-amino-5-bromonicotinic acid

- The 2-amino-5-bromonicotinic acid is reacted with tert-butanol under acidic catalysis or using coupling agents to form the tert-butyl ester.

- Typical conditions involve acid catalysts such as sulfuric acid or use of tert-butyl chloroformate in the presence of base.

- This esterification step must be controlled to avoid side reactions such as bromine displacement or amino group modification.

Bromination and Amination Sequence

- Starting from 2-amino nicotinic acid or its esters, selective bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Alternatively, bromination may precede amination depending on substrate reactivity.

- Amination at the 2-position can be introduced via nucleophilic substitution or amide formation followed by reduction.

Use of Protecting Groups

- The tert-butyl group serves as a protecting ester, stable under various reaction conditions, facilitating multi-step synthesis.

- Protecting the amino group may be necessary depending on the synthetic route to prevent unwanted side reactions.

Industrial and Continuous Flow Adaptations

- Industrial syntheses may employ continuous flow reactors to improve yield, reproducibility, and scalability.

- Continuous flow allows precise control of reaction times, temperatures, and reagent mixing, reducing side reactions and improving purity.

- Adaptation to continuous flow can enhance safety when handling brominating agents and improve waste management.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or NBS in organic solvent | 1–3 hours | 0–25 °C | 70–85 | Controlled addition to avoid overbromination |

| Amination | Ammonia or amine nucleophile | 2–6 hours | Room temp to 60 °C | 75–90 | May require protecting groups |

| Esterification | tert-Butanol + acid catalyst or t-BuClOCO | 3–8 hours | 25–60 °C | 80–95 | Acidic or base conditions depending on method |

| Purification | Crystallization or chromatography | - | Ambient | - | Essential for removing side products |

| Continuous Flow Adaptation | Flow reactor with controlled mixing | Minutes to hours | 25–80 °C | 85–95 | Improved yield and scalability |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-5-bromonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted nicotinic acid esters.

Scientific Research Applications

tert-Butyl 2-amino-5-bromonicotinate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: Used in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anti-inflammatory and anti-cancer agents.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | This compound | tert-Butyl (5-bromopentyl)carbamate |

|---|---|---|

| Core structure | Pyridine ring | Aliphatic chain |

| Functional groups | Ester, amino, bromine | Carbamate, bromine |

| Molecular formula (infer.) | C₁₀H₁₃BrN₂O₂ | C₁₀H₂₀BrNO₂ |

| Reactivity | Aromatic substitution, cross-coupling | Nucleophilic substitution |

| Similarity score* | - | 0.86–1.00 (to carbamate analogs) |

*Similarity scores based on CAS database comparisons for tert-Butyl (5-bromopentyl)carbamate .

Key findings :

- The aromatic ring in nicotinate derivatives enhances π-π stacking interactions in drug-receptor binding, unlike aliphatic carbamates .

- Carbamates exhibit higher stability toward hydrolysis compared to esters, affecting their metabolic pathways in vivo .

Pyrimidine and Nicotinate Analogs

Pyrimidine-based compounds like (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (CAS 883231-25-2) and tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate (CAS 1235451-38-3) show moderate structural similarity (0.62–0.68) to the target compound.

Table 2: Heterocyclic Comparison

| Property | This compound | (2-((tert-Boc)amino)pyrimidin-5-yl)boronic acid |

|---|---|---|

| Heterocycle | Pyridine (6-membered, 1N) | Pyrimidine (6-membered, 2N) |

| Substituents | 2-amino, 5-bromo, 3-tert-butyl ester | 5-boronic acid, 2-tert-Boc-protected amino |

| Applications | Cross-coupling, drug intermediates | Suzuki-Miyaura coupling, nucleotide analogs |

| Solubility (logP)* | ~2.5 (estimated) | ~1.8 (due to boronic acid) |

Key findings :

- Pyrimidine derivatives exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, influencing their bioavailability .

- The boronic acid group in pyrimidine analogs enables direct participation in Suzuki reactions, whereas brominated nicotinates require palladium catalysts for cross-coupling .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2-amino-5-bromonicotinate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a multi-step approach. First, evaluate reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. For brominated nicotinate derivatives, palladium-catalyzed cross-coupling reactions are often critical . Second, employ purification techniques such as column chromatography with gradients of ethyl acetate/hexane or recrystallization using methanol/water mixtures. Monitor purity via HPLC (≥95% threshold) and confirm structural integrity with H/C NMR and high-resolution mass spectrometry (HRMS) . Third, adjust stoichiometric ratios of reagents (e.g., tert-butyl carbamate and brominating agents) to reduce unreacted intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H NMR to confirm the tert-butyl group (δ 1.2–1.4 ppm) and aromatic protons; C NMR to verify the carbamate carbonyl (δ 150–160 ppm) .

- Mass Spectrometry : HRMS to validate the molecular ion peak (e.g., [M+H] at m/z 303.03 for CHBrNO) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

Cross-reference data with PubChem or EPA DSSTox entries for analogous compounds to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of brominated intermediates.

- Storage : Store at 2–8°C in airtight containers to prevent decomposition .

- Emergency Procedures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound and its structural analogs?

- Methodological Answer :

- Comparative Analysis : Compare NMR and IR spectra with structurally similar compounds (e.g., tert-butyl 5-(bromomethyl)-2-nitrobenzoate) to identify positional isomerism or functional group misassignments .

- Computational Modeling : Use density functional theory (DFT) to simulate H NMR chemical shifts and match experimental data .

- Collaborative Validation : Share raw data with peer laboratories or repositories (e.g., CAS Common Chemistry) to verify reproducibility .

Q. What strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reaction Screening : Test Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh) as a catalyst in THF/water (3:1) at 80°C .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to optimize reaction time and temperature.

- Byproduct Analysis : Identify undesired dehalogenation or tert-butyl cleavage using GC-MS .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >124°C flashpoint for brominated analogs) .

- Hydrolytic Stability : Expose to aqueous environments (e.g., 50% MeOH/HO) and track carbamate hydrolysis via H NMR .

Q. What approaches are effective for elucidating the biological interaction mechanisms of this compound?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases) .

- In Vitro Assays : Perform fluorescence polarization assays to measure inhibition constants () .

- Metabolite Profiling : Identify metabolic products in hepatic microsomes using UPLC-QTOF-MS .

Data and Literature Guidance

Q. How should researchers address the scarcity of published data on this compound?

- Methodological Answer :

- Analog-Based Inference : Leverage data from structurally similar compounds (e.g., tert-butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate) to hypothesize reactivity and toxicity profiles .

- Computational Predictions : Apply quantitative structure-activity relationship (QSAR) models to estimate physicochemical properties .

- Collaborative Networks : Share preliminary findings via preprint platforms (e.g., ChemRxiv) to solicit peer input .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.